molecular formula C32H40N4O2 B081207 4-[Bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 13153-59-8

4-[Bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No.: B081207
CAS No.: 13153-59-8
M. Wt: 512.7 g/mol
InChI Key: CFQVSWONYIFCRM-UHFFFAOYSA-N
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Description

4-[Bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[Bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one can be synthesized through several methods One common approach involves the cyclocondensation of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenationFor example, the reaction of acetylacetone with hydrazine yields 3,5-dimethylpyrazole .

Industrial Production Methods

Industrial production of chromethylpyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[Bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chromethylpyrazole may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

4-[Bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chromethylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

4-[Bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one can be compared with other pyrazole derivatives, such as:

This compound stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

13153-59-8

Molecular Formula

C32H40N4O2

Molecular Weight

512.7 g/mol

IUPAC Name

4-[bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C32H40N4O2/c1-7-34(8-2)27-20-16-25(17-21-27)32(38,26-18-22-28(23-19-26)35(9-3)10-4)30-24(5)33(6)36(31(30)37)29-14-12-11-13-15-29/h11-23,38H,7-10H2,1-6H3

InChI Key

CFQVSWONYIFCRM-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O

Origin of Product

United States

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